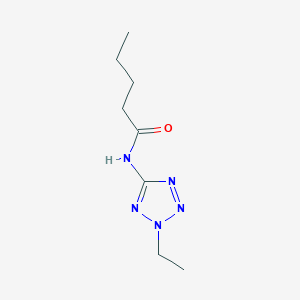![molecular formula C23H22FN3O4 B4505383 2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B4505383.png)
2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone
Übersicht
Beschreibung
2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C23H22FN3O4 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.15943435 g/mol and the complexity rating of the compound is 742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Dye Development
Research indicates that pyridazinone derivatives, similar to the specified compound, have been investigated for their potential in the development of full-color tunable fluorescent dyes. These dyes are valuable in cell imaging due to their diverse color range and applications in fluorescence microscopy and confocal microscopy (Liang et al., 2013).
Drug Discovery and Chemical Synthesis
Pyridazinone scaffolds, like the one , are utilized in the synthesis of various substituted and ring-fused systems. These compounds have been explored for their potential applications in drug discovery, demonstrating the versatility and adaptability of the pyridazinone framework in creating a range of polyfunctional systems (Pattison et al., 2009).
Antitumor Activity
Compounds structurally similar to the specified pyridazinone have been synthesized and evaluated for their antitumor activities. These studies highlight the potential of such compounds in the development of novel treatments for various cancers (Hassaneen et al., 2013).
Antioxidant and Anticancer Properties
Recent research focused on synthesizing new series of pyridazinone derivatives, similar to the compound , demonstrating potential anti-oxidant activity. These studies also involved molecular docking to explore their anticancer activity, showing the broader applicability of these compounds in therapeutic contexts (Mehvish & Kumar, 2022).
Weak Interaction Studies in Crystal Packing
Research on compounds structurally related to the specified pyridazinone focused on understanding weak interactions in crystal structures. Such studies are fundamental in drug design, helping to predict the behavior of these compounds in various forms (Choudhury et al., 2003).
Catechol Oxidase and Phenoxazinone Synthase Activity
Studies have also been conducted to explore the enzymatic activity of compounds related to pyridazinones. Specifically, their role in the catalytic oxidation of certain substrates, which is critical in understanding the biochemical pathways and potential therapeutic applications of these compounds (Kaizer et al., 2008).
Eigenschaften
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c1-30-20-11-15-9-10-26(13-16(15)12-21(20)31-2)23(29)14-27-22(28)8-7-19(25-27)17-5-3-4-6-18(17)24/h3-8,11-12H,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFDORJCRCXEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4505301.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(3,4-dimethoxyphenyl)isoxazole](/img/structure/B4505303.png)
![2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4505309.png)
![2-(4-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4505319.png)
![N-(2-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4505331.png)
![4-{[2-(2-methylphenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4505346.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2,2-dimethylpropanoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4505367.png)
![N-[4-({[3-(2-furyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4505380.png)
![1-ETHYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE](/img/structure/B4505392.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B4505400.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B4505403.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B4505411.png)
![N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B4505413.png)
